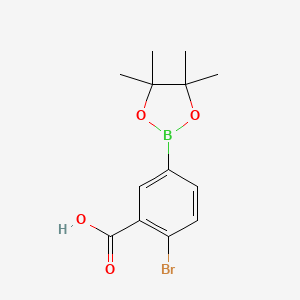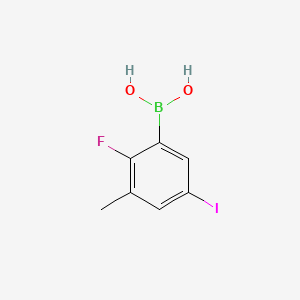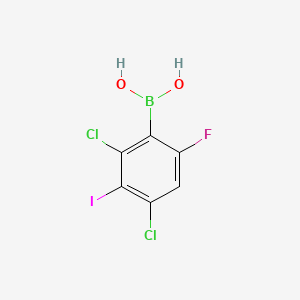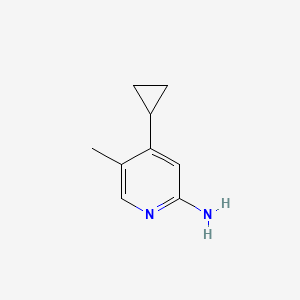
(2-Fluoro-3-(methylthio)phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Fluoro-3-(methylthio)phenyl)methanol is an organic compound with the molecular formula C8H9FOS It is characterized by the presence of a fluorine atom, a methylthio group, and a hydroxymethyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-3-(methylthio)phenyl)methanol typically involves the introduction of the fluorine and methylthio groups onto a benzene ring, followed by the addition of a hydroxymethyl group. One common method involves the nucleophilic substitution of a fluorine atom onto a suitable aromatic precursor, followed by the introduction of the methylthio group through a thiolation reaction. The final step involves the reduction of a corresponding aldehyde or ketone to form the hydroxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(2-Fluoro-3-(methylthio)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols or hydrocarbons.
Substitution: The fluorine and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
(2-Fluoro-3-(methylthio)phenyl)methanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2-Fluoro-3-(methylthio)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and methylthio groups can influence the compound’s binding affinity and selectivity towards these targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparación Con Compuestos Similares
Similar Compounds
(3-Fluoro-2-(methylthio)phenyl)methanol: Similar structure but with different positions of the fluorine and methylthio groups.
(2-Fluoro-4-(methylthio)phenyl)methanol: Another isomer with the methylthio group in a different position.
(2-Fluoro-3-(methylthio)phenyl)ethanol: Similar compound with an ethyl group instead of a hydroxymethyl group.
Uniqueness
(2-Fluoro-3-(methylthio)phenyl)methanol is unique due to the specific arrangement of its functional groups, which can result in distinct chemical and biological properties. The presence of the fluorine atom can enhance the compound’s stability and reactivity, while the methylthio group can influence its lipophilicity and binding interactions.
Propiedades
Fórmula molecular |
C8H9FOS |
|---|---|
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
(2-fluoro-3-methylsulfanylphenyl)methanol |
InChI |
InChI=1S/C8H9FOS/c1-11-7-4-2-3-6(5-10)8(7)9/h2-4,10H,5H2,1H3 |
Clave InChI |
VANRDCUCGKBALN-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=CC(=C1F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


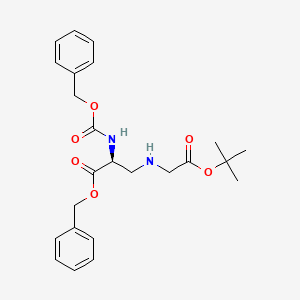
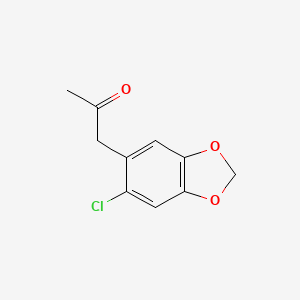
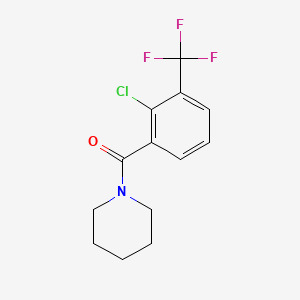
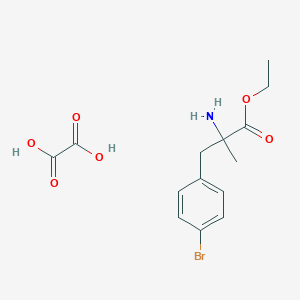
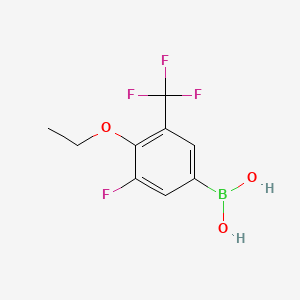

![9-Boc 7-oxo-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B14027523.png)
![Rac-(1R,2R,5S)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14027527.png)
